molecular formula C9H17N3O2S B2408826 Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate CAS No. 294622-57-4

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Cat. No. B2408826
CAS RN: 294622-57-4
M. Wt: 231.31
InChI Key: BPCZINMJOTUUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a compound with the CAS Number: 294622-57-4 . It has a molecular weight of 231.32 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is 1S/C9H17N3O2S/c1-2-14-9 (13)12-5-3-7 (4-6-12)11-8 (10)15/h7H,2-6H2,1H3, (H3,10,11,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Anticancer Agents

Piperidine derivatives, including ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, have been investigated for their anticancer activity. Researchers explore their effects on cancer cell growth, apoptosis, and tumor suppression .

Alzheimer’s Disease Therapy

The piperidine cycle plays a role in Alzheimer’s disease therapy. Compounds like ethyl 4-(carbamothioylamino)piperidine-1-carboxylate may exhibit neuroprotective effects or modulate neurotransmitter pathways relevant to cognitive decline .

Antibiotics

Piperidine derivatives have been studied as potential antibiotics. Their structural diversity allows for modifications that enhance antibacterial activity against specific pathogens .

Analgesics

Researchers investigate piperidine-based compounds for pain management. These molecules may interact with pain receptors or modulate pain pathways .

Antipsychotics

The piperidine scaffold is relevant in antipsychotic drug development. Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate could contribute to novel antipsychotic agents .

Antioxidants

Piperidine derivatives, including ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, may possess antioxidant properties. These compounds could protect cells from oxidative stress and contribute to overall health .

properties

IUPAC Name

ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-2-14-9(13)12-5-3-7(4-6-12)11-8(10)15/h7H,2-6H2,1H3,(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCZINMJOTUUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl 4-aminopiperidine-1-carboxylate (4.3 g, 0.025 mol) in dry THF was cooled to 0° C. and then treated with triethylamine (3.83 mL, 27.5 mol) and thiophosgene (2.1 mL, 27.5 mmol). The mixture was stirred for 1.5 hours at room temperature, cooled at 0° C. and then treated with ammonium hydroxide solution (7.7 mL, 28% in water). The mixture was stirred for approximately 12 hours and then concentrated by evaporation. The residue was taken up into ethyl acetate and the mixture was treated with a saturated solution of NaHCO3 and brine. The organic phase was separated, dried over sodium sulfate and then concentrated to dryness. The residue was taken up into diethyl ether and a resulting solid was collected by filtration and washed with diethyl ether to provide ethyl 4-thioureidopiperidine-1-carboxylate (4.18 g, 72% V). HNMR (dmso-d6): 7.57 (1H, d), 6.9 (1H, s), 4.05 (1H, bs), 4.02 (2H, q), 3.86 (2H, d), 2.89 (2H, bs), 1.82 (2H, bs), 1.20 (2H, m), 1.17 (3H, t).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.